molecular formula C26H26BrN3O8 B049036 Duocarmycin B1 CAS No. 124325-93-5

Duocarmycin B1

Cat. No. B049036
M. Wt: 588.4 g/mol
InChI Key: SUWUAMDOMCWKCL-GWQKEKGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Duocarmycin B1 is a natural product that belongs to the family of DNA-alkylating agents. It was isolated from the bacterium Streptomyces phaeochromogenes in 1992, and since then, it has been extensively studied for its potent anticancer activity. Duocarmycin B1 has a unique mechanism of action that involves binding to the minor groove of DNA and inducing irreversible DNA damage, leading to apoptosis of cancer cells.

Mechanism Of Action

Duocarmycin B1 exerts its anticancer activity by binding to the minor groove of DNA and inducing irreversible DNA damage. The binding of Duocarmycin B1 to DNA results in the formation of a covalent bond between the drug and the DNA, leading to the formation of DNA adducts. These adducts cause distortion of the DNA structure, leading to the activation of the DNA damage response pathway and ultimately resulting in apoptosis of cancer cells. Duocarmycin B1 has a unique mechanism of action that allows it to target cancer cells selectively, making it a promising anticancer agent.

Biochemical And Physiological Effects

Duocarmycin B1 has been shown to have several biochemical and physiological effects on cancer cells. It induces irreversible DNA damage, leading to the activation of the DNA damage response pathway and apoptosis of cancer cells. Duocarmycin B1 also inhibits DNA replication and transcription, leading to cell cycle arrest. Additionally, Duocarmycin B1 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

Duocarmycin B1 has several advantages for lab experiments. It is a potent anticancer agent with selective cytotoxicity towards cancer cells, making it an ideal candidate for cancer therapy. Duocarmycin B1 has also shown synergistic effects when used in combination with other anticancer agents, providing a potential avenue for combination therapy. However, Duocarmycin B1 has some limitations for lab experiments. It is a complex molecule that is difficult to synthesize, making it challenging to obtain large quantities for research purposes. Additionally, Duocarmycin B1 has a short half-life, which limits its effectiveness in vivo.

Future Directions

For Duocarmycin B1 include improving the synthesis method, investigating the pharmacokinetics and pharmacodynamics, exploring combination therapy, and developing targeted therapy. Duocarmycin B1 has the potential to become a valuable addition to the arsenal of anticancer agents and provide a new avenue for cancer therapy.

Scientific Research Applications

Duocarmycin B1 has shown promising results in preclinical studies as a potent anticancer agent. It has been tested against various cancer cell lines, including breast cancer, lung cancer, ovarian cancer, and leukemia. Duocarmycin B1 has shown selective cytotoxicity towards cancer cells, with minimal toxicity towards normal cells. In animal studies, Duocarmycin B1 has demonstrated significant antitumor activity, leading to tumor regression and prolonged survival. Duocarmycin B1 has also been investigated in combination with other anticancer agents, such as taxanes and platinum-based drugs, and has shown synergistic effects.

properties

CAS RN

124325-93-5

Product Name

Duocarmycin B1

Molecular Formula

C26H26BrN3O8

Molecular Weight

588.4 g/mol

IUPAC Name

methyl (2R,8S)-8-bromo-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate

InChI

InChI=1S/C26H26BrN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3/t12-,26+/m0/s1

InChI Key

SUWUAMDOMCWKCL-GWQKEKGPSA-N

Isomeric SMILES

C[C@@]1(C(=O)C2=C3C[C@@H](CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC

SMILES

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC

Canonical SMILES

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC

synonyms

duocarmycin B1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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